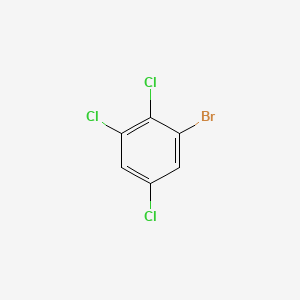

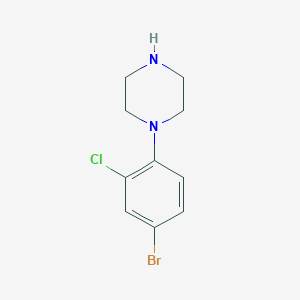

1-(4-Bromo-2-chlorophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Bromo-2-chlorophenyl)piperazine” is structurally related to 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine . The only difference is the halogen substituent type attached to the phenyl ring’s para-position . It is an analytical reference standard categorized as a piperazine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-chlorophenyl)piperazine” can be found in various databases . For a more detailed analysis, spectroscopic methods such as FT-IR, FT-RAMAN, NMR, UV–Vis can be used .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromo-2-chlorophenyl)piperazine” can be complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromo-2-chlorophenyl)piperazine” can be found in various databases . For a more detailed analysis, spectroscopic methods such as FT-IR, FT-RAMAN, NMR, UV–Vis can be used .科学的研究の応用

Pharmaceutical Intermediate Synthesis

“1-(4-Bromo-2-chlorophenyl)piperazine” serves as a useful intermediate in the synthesis of several novel organic compounds . The method for synthesizing this piperazine pharmaceutical intermediate is simple and easy, with mild reaction conditions and high product purity .

Antitumor Applications

Derived compounds from “1-(4-Bromo-2-chlorophenyl)piperazine” have been applied in antitumor therapeutic areas . The specific mechanisms and effectiveness may vary depending on the specific derivative and the type of tumor.

Antifungal Applications

Some derivatives of “1-(4-Bromo-2-chlorophenyl)piperazine” have shown antifungal properties . These compounds could potentially be used in the treatment of various fungal infections.

Antidepressant Applications

“1-(4-Bromo-2-chlorophenyl)piperazine” derivatives have also been used in the area of antidepressants . These compounds may interact with certain neurotransmitters in the brain to help alleviate symptoms of depression.

Antiviral Applications

Compounds derived from “1-(4-Bromo-2-chlorophenyl)piperazine” have been applied in antiviral therapeutic areas . They may inhibit the replication of certain viruses, although the specific mechanisms can vary.

Identification and Analysis in Seized Materials

“1-(4-Bromo-2-chlorophenyl)piperazine” and its derivatives can be identified and analyzed in seized materials . This is important in forensic science and law enforcement for the identification of illicit substances.

Safety and Hazards

作用機序

Target of Action

1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .

Mode of Action

Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors

Biochemical Pathways

Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors

Pharmacokinetics

Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects

特性

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSXMQBXKSBTJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406248 |

Source

|

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)piperazine | |

CAS RN |

944662-98-0 |

Source

|

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)